molecular formula C16H17NOS B11171943 2-(benzylsulfanyl)-N-(4-methylphenyl)acetamide

2-(benzylsulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B11171943
M. Wt: 271.4 g/mol
InChI Key: OCQNAYVZXMSMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylsulfanyl)-N-(4-methylphenyl)acetamide is an organic compound that features both a benzylsulfanyl group and a 4-methylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(4-methylphenyl)acetamide typically involves the reaction of benzyl mercaptan with N-(4-methylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(4-methylphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzylsulfanyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides, amines, and thiolates can be employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(benzylsulfanyl)-N-(4-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-4-(methylamino)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile
  • 2-(benzylsulfanyl)-4-chloro-6-(4-methylphenyl)-5-pyrimidinecarbonitrile
  • 2-(benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine

Uniqueness

Compared to similar compounds, 2-(benzylsulfanyl)-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-(Benzylsulfanyl)-N-(4-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzylsulfanyl group attached to an N-(4-methylphenyl) acetamide backbone. Its unique structure contributes to its biological properties. The molecular formula is C15H17NOSC_{15}H_{17}NOS, with a molecular weight of approximately 273.37 g/mol.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₅H₁₇NOS
Molecular Weight273.37 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by highlights its effectiveness against various bacterial strains, suggesting that the sulfanyl group plays a crucial role in its interaction with microbial cell membranes.

Anticancer Properties

The compound has also been explored for its anticancer potential. A comprehensive study published in Bentham Science outlines the synthesis and biological screening of related compounds, demonstrating that derivatives of benzylsulfanyl acetamides can inhibit cancer cell proliferation by inducing apoptosis in cancerous cells . The mechanism involves the compound's ability to interact with specific cellular targets, modulating pathways related to cell growth and survival.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity.
  • DNA Interaction : The oxadiazole moiety may interact with nucleic acids, affecting their function and leading to cytotoxic effects on cancer cells.
  • Receptor Modulation : The compound may modulate the activity of specific receptors involved in cellular signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study assessing the antimicrobial properties of various benzyl sulfanyl derivatives found that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain tested.
  • Anticancer Activity : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 20 µM. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays.

Properties

Molecular Formula

C16H17NOS

Molecular Weight

271.4 g/mol

IUPAC Name

2-benzylsulfanyl-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C16H17NOS/c1-13-7-9-15(10-8-13)17-16(18)12-19-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

OCQNAYVZXMSMCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.